molecular formula C24H21BrF2O7S B11060225 methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate

methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate

Cat. No.: B11060225
M. Wt: 571.4 g/mol
InChI Key: XPMDRMSWKRJHMD-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate is a synthetic organic compound. It features a complex structure with multiple functional groups, including bromine, methoxy, difluorophenyl, sulfanyl, hydroxy, and pyran moieties. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate likely involves multiple steps, including:

    Formation of the 3-bromo-4,5-dimethoxyphenyl moiety: This could be achieved through bromination and methoxylation reactions.

    Construction of the pyran ring: This might involve cyclization reactions under acidic or basic conditions.

    Introduction of the difluorophenylsulfanyl group: This could be done via nucleophilic substitution reactions.

    Final esterification step: The propanoate ester could be formed through esterification reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and sulfanyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the pyran ring.

    Substitution: The bromine and difluorophenyl groups could participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds might be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound could serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Its unique structure might make it useful as a ligand in catalytic reactions.

Biology and Medicine

    Drug Development: The compound could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biological Probes: It might be used as a probe to study biological pathways and molecular interactions.

Industry

    Materials Science: The compound could be explored for its potential use in the development of new materials with unique properties.

    Agriculture: It might be investigated for use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions or chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate: Similar structure but lacks the pyran and difluorophenylsulfanyl groups.

    Methyl 3-(4,5-dimethoxyphenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate: Similar structure but lacks the bromine atom.

Uniqueness

The presence of multiple functional groups in methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate makes it unique. These groups can confer distinct chemical reactivity and biological activity, making the compound a valuable subject for research and development.

Properties

Molecular Formula

C24H21BrF2O7S

Molecular Weight

571.4 g/mol

IUPAC Name

methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-[6-[(2,4-difluorophenyl)sulfanylmethyl]-3-hydroxy-4-oxopyran-2-yl]propanoate

InChI

InChI=1S/C24H21BrF2O7S/c1-31-19-7-12(6-16(25)24(19)33-3)15(10-21(29)32-2)23-22(30)18(28)9-14(34-23)11-35-20-5-4-13(26)8-17(20)27/h4-9,15,30H,10-11H2,1-3H3

InChI Key

XPMDRMSWKRJHMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(CC(=O)OC)C2=C(C(=O)C=C(O2)CSC3=C(C=C(C=C3)F)F)O)Br)OC

Origin of Product

United States

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